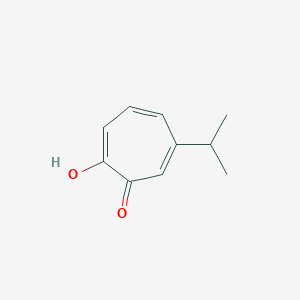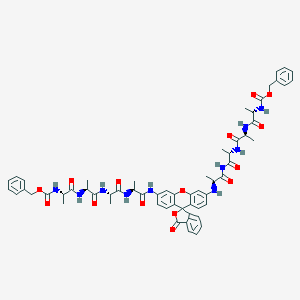
(Cbz-ala4)2-rhodamine
概要
説明
(Cbz-ala4)2-rhodamine is a chemical compound that belongs to the class of peptides. It is used for pharmaceutical testing .
Synthesis Analysis
Rhodamine 110–Based Proteinase Substrates are sensitive and selective substrates for assaying proteinases in solution or inside living cells . The bis-(benzyloxycarbonyl-l-arginine amide) derivative of rhodamine 110 (bis-(CBZ-Arg)-R110) is a general substrate for serine proteinases . The increased sensitivity of rhodamine 110–based assays can be attributed both to the greater fluorescence of the enzymatic product and to the enhanced reactivity of the cleavage site .Molecular Structure Analysis
The molecular formula of (Cbz-ala4)2-rhodamine is C60H66N10O15. The molecular weight is 1167.2 g/mol.Chemical Reactions Analysis
Rhodamine-based chemosensors have sparked considerable interest in recent years due to their remarkable photophysical properties . They have been used to detect a wide range of metal ions, including Hg +2, Al 3+, Cr 3+, Cu 2+, Fe 3+, Fe 2+, Cd 2+, Sn 4+, Zn 2+, and Pb 2+ .Physical And Chemical Properties Analysis
Rhodamine-based chemosensors have remarkable photophysical properties, which include high absorption coefficients, exceptional quantum yields, improved photostability, and significant red shifts .科学的研究の応用
Protease Activity Assays
(Cbz-ala4)2-rhodamine: is utilized as a fluorogenic substrate in protease activity assays . These assays are critical for understanding protease function in various biological processes, including apoptosis, inflammation, and coagulation. The substrate is non-fluorescent until cleaved by specific proteases, releasing rhodamine, which is highly fluorescent. This allows for real-time monitoring of protease activity.
Cancer Research
In cancer research, (Cbz-ala4)2-rhodamine can be used to study the activity of proteases that are often upregulated in cancer cells . By tracking the fluorescence intensity, researchers can quantify the activity of these proteases, providing insights into tumor progression and potential therapeutic targets.
Apoptosis Studies
The compound serves as a substrate for caspases, which are enzymes that play a vital role in apoptosis . By using (Cbz-ala4)2-rhodamine , scientists can measure caspase activity, helping to elucidate the mechanisms of programmed cell death and its dysregulation in diseases.
Drug Discovery
In drug discovery, (Cbz-ala4)2-rhodamine -based assays can be employed to screen for inhibitors of specific proteases . This is particularly useful in the development of new drugs that target proteases implicated in various diseases, including cancer, Alzheimer’s, and cardiovascular conditions.
Bioimaging
Rhodamine derivatives, including (Cbz-ala4)2-rhodamine , are widely used in bioimaging due to their bright fluorescence and stability . They enable the visualization of cellular components and processes, aiding in the study of cell biology and the development of diagnostic tools.
Chemosensors
(Cbz-ala4)2-rhodamine: can be part of chemosensors designed to detect specific ions or molecules . These sensors are valuable in environmental monitoring, medical diagnostics, and the study of chemical interactions within biological systems.
Therapeutic Applications
Research is exploring the integration of rhodamine derivatives into therapeutic agents . (Cbz-ala4)2-rhodamine could potentially be modified to target specific cells or tissues, serving as a platform for drug delivery or as a therapeutic agent itself.
Enzyme Kinetics
The compound is also instrumental in studying enzyme kinetics . By providing a quantifiable fluorescent signal upon enzymatic action, (Cbz-ala4)2-rhodamine allows researchers to determine the kinetic parameters of enzymes, which is essential for understanding their function and regulation.
作用機序
Target of Action
The primary target of (Cbz-ala4)2-rhodamine is elastase , a serine proteinase . Elastase plays a crucial role in various biological processes, including tissue remodeling and immune responses.
Mode of Action
(Cbz-ala4)2-rhodamine acts as a fluorogenic substrate for elastase . It contains an amino acid or peptide covalently linked to each of rhodamine 110’s amino groups . Upon enzymatic cleavage by elastase, the nonfluorescent bisamide substrate is converted first to the fluorescent monoamide and then to rhodamine 110, with a further increase in fluorescence .
Biochemical Pathways
The action of (Cbz-ala4)2-rhodamine primarily affects the proteinase activity in the biochemical pathway. The enzymatic cleavage of the substrate leads to the release of rhodamine 110, which can be detected due to its fluorescence . This process allows for the monitoring of elastase activity in biological systems.
Pharmacokinetics
It’s important to note that the fluorescence intensity of the monoamide and rhodamine 110, the products of the enzymatic cleavage, is constant from ph 3–9
Result of Action
The action of (Cbz-ala4)2-rhodamine results in the generation of a fluorescent signal . This signal can be used to measure the activity of elastase in a given sample . The fluorescence can be analyzed with an excitation wavelength of 485 nm and emission wavelength of 525 nm .
Action Environment
The action of (Cbz-ala4)2-rhodamine is influenced by environmental factors such as pH and temperature. As mentioned earlier, the fluorescence intensity of the enzymatic products is constant from pH 3–9 This suggests that the compound’s action, efficacy, and stability may be influenced by the pH of the environment
Safety and Hazards
将来の方向性
Rhodamine-based chemosensors have created significant potential in a range of disciplines, including biological and environmental sensing as well as logic gate applications . This study focuses on the work published between 2012 and 2021 and emphasizes the enormous research and development potential of these probes .
特性
IUPAC Name |
benzyl N-[(2S)-1-oxo-1-[[(2S)-1-oxo-1-[[(2S)-1-oxo-1-[[(2S)-1-oxo-1-[[3-oxo-6'-[[(2S)-1-oxo-1-[[(2S)-2-[[(2S)-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]propanoyl]amino]propan-2-yl]amino]spiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]propan-2-yl]amino]propan-2-yl]amino]propan-2-yl]amino]propan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H66N10O15/c1-31(55(77)70-56(78)36(6)66-51(73)34(4)64-53(75)38(8)68-59(81)83-30-40-19-13-10-14-20-40)61-41-23-25-45-47(27-41)84-48-28-42(24-26-46(48)60(45)44-22-16-15-21-43(44)57(79)85-60)69-54(76)35(5)65-50(72)32(2)62-49(71)33(3)63-52(74)37(7)67-58(80)82-29-39-17-11-9-12-18-39/h9-28,31-38,61H,29-30H2,1-8H3,(H,62,71)(H,63,74)(H,64,75)(H,65,72)(H,66,73)(H,67,80)(H,68,81)(H,69,76)(H,70,77,78)/t31-,32-,33-,34-,35-,36-,37-,38-,60?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMZIFCCPUGUDQD-GINFTPBTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1)NC2=CC3=C(C=C2)C4(C5=C(O3)C=C(C=C5)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)OCC6=CC=CC=C6)C7=CC=CC=C7C(=O)O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)OCC1=CC=CC=C1)NC2=CC3=C(C=C2)C4(C5=C(O3)C=C(C=C5)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)OCC6=CC=CC=C6)C7=CC=CC=C7C(=O)O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H66N10O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1167.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Cbz-ala4)2-rhodamine | |
CAS RN |
149695-85-2 | |
| Record name | Bis(N-benzyloxycarbonyltetraalanyl)rhodamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149695852 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



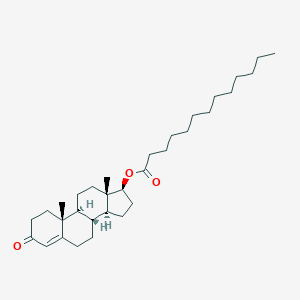
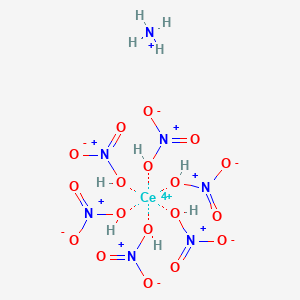


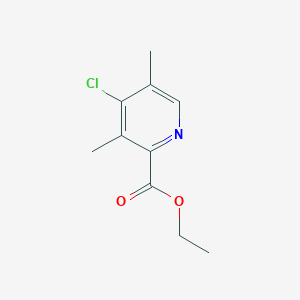
![[(1S,3R)-2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]methylazanium](/img/structure/B123383.png)

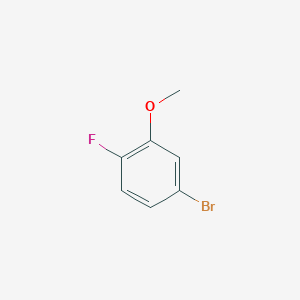
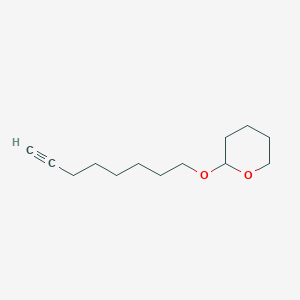
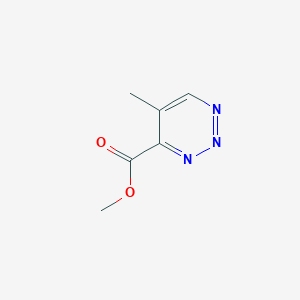
![Bicyclo[3.1.0]hexan-3-one, 2-(1-hydroxyethylidene)-6,6-dimethyl-, (1S,5R)-](/img/structure/B123397.png)
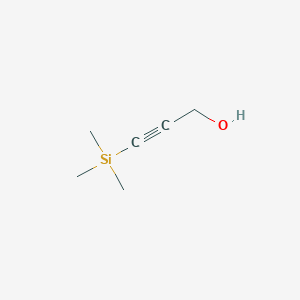
![2-[4-(3-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B123399.png)
